4-amino-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-amino-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable scaffold in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with carbon disulfide, followed by the introduction of the piperidin-1-ylmethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the piperidin-1-ylmethyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring or the piperidin-1-ylmethyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-amino-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-amino-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The piperidin-1-ylmethyl group can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives, such as:
- 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol
- 4-amino-5-(ethylthio)-4H-1,2,4-triazole-3-thiol
- 4-amino-5-(phenylthio)-4H-1,2,4-triazole-3-thiol
Uniqueness
What sets 4-amino-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol apart from similar compounds is the presence of the piperidin-1-ylmethyl group, which can significantly influence its chemical reactivity and biological activity. This unique structural feature can enhance the compound’s potential as a therapeutic agent and its versatility in various chemical reactions.
Properties
IUPAC Name |
4-amino-3-(piperidin-1-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5S/c9-13-7(10-11-8(13)14)6-12-4-2-1-3-5-12/h1-6,9H2,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDUOZYSHYJFPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NNC(=S)N2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601154325 |
Source
|
Record name | 4-Amino-2,4-dihydro-5-(1-piperidinylmethyl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601154325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155219-06-0 |
Source
|
Record name | 4-Amino-2,4-dihydro-5-(1-piperidinylmethyl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155219-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2,4-dihydro-5-(1-piperidinylmethyl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601154325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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